7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The compound exhibits a planar purine fused-ring skeleton with the morpholine ring adopting a chair conformation. This structure is significant in crystallography and molecular modeling studies. For example, Karczmarzyk et al. (1995) discussed the statistical disorder within the hydroxy group and the network of intermolecular hydrogen bonds stabilizing the structure (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Hydroxyphenylpyruvate Dioxygenase Inhibition
This compound is relevant in the context of hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, a target in herbicide discovery. For instance, He et al. (2020) highlighted its use in designing novel HPPD inhibitors, demonstrating its potential in agricultural applications (He et al., 2020).
Synthesis and Modification
The compound's synthesis involves reactions with amines and acids, contributing to the development of diverse chemical entities. Šafár̆ et al. (2000) explored its ring-opening reactions, leading to new derivatives with potential applications in various fields (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Structural and Functional Analysis
Detailed structural analysis aids in understanding the compound's functionality in different biological and chemical processes. For example, Chłoń-Rzepa et al. (2013) investigated its derivatives for serotonin receptor affinity, showcasing its relevance in psychopharmacology (Chłoń-Rzepa et al., 2013).
Enantioselective Synthesis
The compound's framework is utilized in the enantioselective synthesis of various derivatives. For instance, Pansare, Shinkre, & Bhattacharyya (2002) described its use in synthesizing γ-butyrolactones, highlighting its importance in stereoselective chemical synthesis (Pansare, Shinkre, & Bhattacharyya, 2002).
Pharmaceutical Applications
Its derivatives show potential as AChE inhibitors, relevant in Alzheimer's disease research. Andrade-Jorge et al. (2018) synthesized and evaluated one such derivative, contributing to medicinal chemistry (Andrade-Jorge et al., 2018).
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-14-5-6-17(11-15(14)2)32-13-16(28)12-27-18-19(24(3)22(30)25(4)20(18)29)23-21(27)26-7-9-31-10-8-26/h5-6,11,16,28H,7-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKSHAUCTGXSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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